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Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

Cat. No.: B1603878 Get Quote

This technical guide provides a comprehensive overview of the structural elucidation of 2-
Bromoquinoline-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry

and materials science. The guide is intended for researchers, scientists, and professionals in

drug development, offering a detailed exploration of the spectroscopic and analytical

techniques used to confirm its molecular structure. While crystallographic data for this specific

molecule is not readily available in the public domain, this guide presents a complete picture

based on spectroscopic analysis and theoretical principles.

Molecular Structure and Properties
2-Bromoquinoline-4-carbaldehyde possesses a quinoline core, which is a bicyclic aromatic

heterocycle containing a benzene ring fused to a pyridine ring. The key functional groups that

dictate its chemical properties and spectroscopic signals are the bromine atom at position 2,

and the aldehyde group at position 4.

Table 1: General Properties of 2-Bromoquinoline-4-carbaldehyde
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Property Value Source

Molecular Formula C₁₀H₆BrNO [1]

Molecular Weight 236.06 g/mol [1][2]

IUPAC Name
2-bromoquinoline-4-

carbaldehyde

CAS Number 866831-75-6 [1]

Synthesis and Characterization Workflow
The structural confirmation of a newly synthesized compound like 2-Bromoquinoline-4-
carbaldehyde follows a logical and systematic workflow. This process begins with the

synthesis and purification of the compound, followed by a series of spectroscopic analyses to

determine its molecular structure.

Experimental Workflow for Structure Elucidation

Synthesis of 2-Bromoquinoline-4-carbaldehyde

Purification (e.g., Column Chromatography)

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Mass Spectrometry (EI, ESI) Infrared (IR) Spectroscopy Single Crystal X-ray Diffraction

Structure Confirmation
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Caption: A general workflow for the synthesis and structural elucidation of an organic

compound.

Experimental Protocols
Proposed Synthesis of 2-Bromoquinoline-4-
carbaldehyde
A plausible synthetic route to 2-bromoquinoline-4-carbaldehyde involves the Vilsmeier-

Haack formylation of a suitable quinoline precursor, followed by bromination. A detailed,

generalized protocol is outlined below.

Step 1: Vilsmeier-Haack Formylation of 2-Quinolone

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and

a calcium chloride guard tube, cool a solution of freshly distilled phosphorus oxychloride

(POCl₃) in anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

Slowly add 2-quinolone to the cooled Vilsmeier reagent with constant stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat at 60-70 °C for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product

precipitates.

Filter the crude 2-chloroquinoline-3-carbaldehyde, wash with cold water, and dry.

Step 2: Bromination of 2-Chloroquinoline-3-carbaldehyde

Dissolve the 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as glacial acetic

acid.

Add a solution of bromine in acetic acid dropwise to the reaction mixture at room

temperature.
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Stir the mixture for several hours until the reaction is complete (monitored by TLC).

Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

The precipitated product, 2-bromoquinoline-4-carbaldehyde, is filtered, washed with water,

and dried.

Purification: The crude product can be purified by column chromatography on silica gel using a

mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent

like ethanol.

Spectroscopic Characterization
The purified 2-bromoquinoline-4-carbaldehyde is then subjected to a suite of spectroscopic

techniques to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a 400 MHz or higher spectrometer using a suitable deuterated solvent like DMSO-d₆ or

CDCl₃.

Mass Spectrometry (MS): Low- and high-resolution mass spectra are obtained using

electron ionization (EI) or electrospray ionization (ESI) techniques.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared

(FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Spectroscopic Data and Structural Interpretation
The combination of NMR, IR, and mass spectrometry provides unambiguous evidence for the

structure of 2-bromoquinoline-4-carbaldehyde.

NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Table 2: ¹H NMR Data for 2-Bromoquinoline-4-carbaldehyde (400 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

10.11 s 1H H-1' (Aldehyde)

9.08 s 1H H-3

8.85 d 1H H-5

8.24 d 1H H-8

7.63 dd 1H H-6/H-7

Data sourced from supplementary information of a research article.

Table 3: ¹³C NMR Data for 2-Bromoquinoline-4-carbaldehyde (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

192.5 C-1' (Aldehyde C=O)

154.6 C-4

151.4 C-2

136.0 C-8a

131.3 C-6/C-7

124.4 C-4a

Data sourced from supplementary information of a research article.

Infrared (IR) Spectroscopy
While a specific experimental spectrum for 2-bromoquinoline-4-carbaldehyde is not

available, the expected characteristic absorption bands can be predicted based on its

functional groups.

Table 4: Expected Infrared Absorption Bands for 2-Bromoquinoline-4-carbaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2850, ~2750 Medium, weak
Aldehydic C-H stretch (Fermi

resonance)

~1700 Strong Aldehydic C=O stretch

~1600, ~1480 Medium-Strong
Aromatic C=C and C=N

stretches

~1200 Medium C-H in-plane bending

~850 Strong C-H out-of-plane bending

~750 Strong C-Br stretch

Mass Spectrometry
The mass spectrum provides information about the molecular weight and the fragmentation

pattern of the molecule, which helps in confirming the structure.

Table 5: Expected Mass Spectrometry Fragmentation for 2-Bromoquinoline-4-carbaldehyde

m/z Ion Description

235/237 [M]⁺
Molecular ion peak (presence

of Br isotopes in ~1:1 ratio)

206/208 [M-CHO]⁺ Loss of the formyl radical

156 [M-Br]⁺ Loss of a bromine radical

128 [M-Br-CO]⁺
Subsequent loss of carbon

monoxide

Key Structural Features and Spectroscopic
Correlations
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The following diagram illustrates the key structural features of 2-bromoquinoline-4-
carbaldehyde and their correlation with the expected spectroscopic signals.

Structural Features and Spectroscopic Correlations

2-Bromoquinoline-4-carbaldehyde Key Structural Features

Spectroscopic Correlations

Quinoline Core

¹H: δ 7.5-9.1 ppm
¹³C: δ 120-155 ppm

IR: ~1600, 1480 cm⁻¹ (C=C/C=N)
~3050 cm⁻¹ (C-H)

Aldehyde Group

¹H: δ ~10.1 ppm
¹³C: δ ~192 ppm

IR: ~1700 cm⁻¹ (C=O)
~2850, 2750 cm⁻¹ (C-H)

Bromine Substituent

MS: Isotopic pattern (M, M+2)

Click to download full resolution via product page

Caption: Correlation of structural features of 2-Bromoquinoline-4-carbaldehyde with

expected spectroscopic signals.

Conclusion
The structural elucidation of 2-bromoquinoline-4-carbaldehyde is achieved through a

synergistic application of modern spectroscopic techniques. While single-crystal X-ray

diffraction data would provide the ultimate confirmation of its three-dimensional structure, the

presented NMR, IR, and mass spectrometry data, both experimental and theoretical,

collectively provide a robust and confident assignment of its molecular structure. The detailed

protocols and data presented in this guide serve as a valuable resource for researchers

working on the synthesis and characterization of novel quinoline derivatives for various

applications, including drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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